molecular formula C7H14N2O2 B1599893 4-Piperidineacetic acid, alpha-amino-, (alphar)- CAS No. 459166-02-0

4-Piperidineacetic acid, alpha-amino-, (alphar)-

Cat. No.: B1599893
CAS No.: 459166-02-0
M. Wt: 158.2 g/mol
InChI Key: SRMWKNUAAAAUED-ZCFIWIBFSA-N
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Description

4-Piperidineacetic acid, alpha-amino-, (alphar)- is a compound that features a six-membered piperidine ring with an acetic acid and an alpha-amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidineacetic acid, alpha-amino-, (alphar)- typically involves the enantiospecific synthesis from alpha-amino acids. One common method includes the alpha-amination of aldehydes followed by reductive amination and cyclization . This process often employs dibenzyl azodicarboxylate (DBAD) as a reagent.

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidineacetic acid, alpha-amino-, (alphar)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Piperidineacetic acid, alpha-amino-, (alphar)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, alpha-amino-, (alphar)- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzyme activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group at the fourth position.

    Piperidine-4-carboxamide: Contains an amide group instead of an amino group.

Uniqueness: 4-Piperidineacetic acid, alpha-amino-, (alphar)- is unique due to its combination of an alpha-amino group and an acetic acid moiety, which provides distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

(2R)-2-amino-2-piperidin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWKNUAAAAUED-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471388
Record name 4-PIPERIDINEACETIC ACID, ALPHA-AMINO-, (ALPHAR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459166-02-0
Record name 4-PIPERIDINEACETIC ACID, ALPHA-AMINO-, (ALPHAR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidineacetic acid, alpha-amino-, (alphar)-
Reactant of Route 2
4-Piperidineacetic acid, alpha-amino-, (alphar)-
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4-Piperidineacetic acid, alpha-amino-, (alphar)-
Reactant of Route 4
4-Piperidineacetic acid, alpha-amino-, (alphar)-
Reactant of Route 5
4-Piperidineacetic acid, alpha-amino-, (alphar)-
Reactant of Route 6
4-Piperidineacetic acid, alpha-amino-, (alphar)-

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